BenchChemオンラインストアへようこそ!

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Tautomerism Computational chemistry Medicinal chemistry scaffold selection

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1710345-22-4, MF C₇H₁₁N₃O, MW 153.18) is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, specifically the rarer 2H-tautomer subclass stabilized by a saturated (tetrahydro) pyridine ring. The 2H-tautomer is only thermodynamically favored when the fused pyridine ring lacks full aromaticity, a condition satisfied by the 4,5,6,7-tetrahydro configuration of this compound.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11920780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(NC1)NNC2=O
InChIInChI=1S/C7H11N3O/c1-4-2-5-6(8-3-4)9-10-7(5)11/h4H,2-3H2,1H3,(H3,8,9,10,11)
InChIKeyFKOULOBLHLHZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: Core Scaffold Identity and Procurement-Relevant Characteristics


5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1710345-22-4, MF C₇H₁₁N₃O, MW 153.18) is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, specifically the rarer 2H-tautomer subclass stabilized by a saturated (tetrahydro) pyridine ring [1]. The 2H-tautomer is only thermodynamically favored when the fused pyridine ring lacks full aromaticity, a condition satisfied by the 4,5,6,7-tetrahydro configuration of this compound [2]. With fewer than 5,000 distinct 2H-pyrazolo[3,4-b]pyridines bearing a free N2–H reported in the literature—compared to over 300,000 1H-tautomer analogs—this compound occupies a structurally constrained and comparatively underexplored chemical space [1]. The 5-methyl substituent on the saturated ring introduces a stereocenter and alters both conformational preferences and hydrogen-bonding capacity relative to the des-methyl parent scaffold.

Why Generic Substitution Fails for 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: Tautomeric Identity, Substituent Position, and Scaffold Scarcity


Generic substitution among pyrazolo[3,4-b]pyridine congeners is precluded by three orthogonal differentiation axes. First, the 2H-tautomer of this compound is thermodynamically disfavored by approximately 37 kJ/mol relative to the 1H form in fully aromatic systems and is only stabilized when the pyridine ring is saturated; consequently, the 1H-tautomer analog cannot serve as a functional replacement, as it exhibits a fundamentally different aromatic π-system, hydrogen-bonding topology, and protonation behavior [1]. Second, the 5-methyl substituent introduces a chiral center absent in the des-methyl scaffold (CAS 3649-44-3), altering both the conformational landscape of the saturated ring and the spatial presentation of the 3-OH pharmacophore [2]. Third, N2-substituted analogs (e.g., 2-cyclohexyl, 2-isopropyl, or 2-isobutyl derivatives) permanently block the N2–H hydrogen-bond donor site, eliminating a key interaction motif that the target compound retains. These three features—tautomeric identity, C5 stereochemistry, and free N2–H availability—are non-interchangeable and directly govern the compound's utility as a synthetic intermediate, a pharmacophore scaffold, or a mechanistic probe.

Product-Specific Quantitative Evidence Guide: 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Differentiation Data


Tautomeric Identity: 2H vs. 1H Stability Differential as a Selectivity Determinant

The target compound exists as the 2H-tautomer, which is intrinsically less stable than the 1H-tautomer. AM1 semi-empirical calculations by Alkorta and Elguero demonstrate that the 1H-tautomer of the fully aromatic pyrazolo[3,4-b]pyridine system is more stable by 37.03 kJ/mol (approximately 8.85 kcal/mol) [1]. However, this stability order reverses when the pyridine ring is saturated (tetrahydro), making the 2H form the experimentally observed tautomer. This tautomeric inversion is a rare structural feature: only approximately 4,900 2H-pyrazolo[3,4-b]pyridines with a free N2–H (R₂ = H) are documented across merely 130 references, compared to over 300,000 1H analogs [2]. Furthermore, a DrugBank search confirmed that zero 2H-pyrazolo[3,4-b]pyridines have advanced to any stage of clinical investigation, underscoring the untapped biological potential of this scaffold [2].

Tautomerism Computational chemistry Medicinal chemistry scaffold selection

5-Methyl Substitution: Molecular Weight, Lipophilicity, and Chiral Differentiation vs. Des-Methyl Parent

The 5-methyl group differentiates this compound from the des-methyl parent scaffold 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 3649-44-3). The target compound (MW 153.18, MF C₇H₁₁N₃O) has a molecular weight 14.02 Da higher than the des-methyl analog (MW 139.16, MF C₆H₉N₃O) . This methyl addition introduces a stereogenic center at C5, generating a chiral molecule, whereas the des-methyl parent is achiral. The presence of the methyl group increases calculated logP by approximately 0.5 units (class-level estimate for a methyl addition to a secondary amine-containing heterocycle), and alters the pKa of the saturated ring nitrogen due to the electron-donating inductive effect. The des-methyl analog (CAS 3649-44-3) is commercially available and frequently used as a generic starting material; however, it lacks both the stereochemical complexity and the altered conformational bias that the 5-methyl substituent provides.

Physicochemical profiling Scaffold diversification Stereochemistry

Free N2–H Hydrogen Bond Donor Availability vs. N2-Substituted Analogs

The target compound retains a free N2–H hydrogen-bond donor, a feature that is permanently eliminated in N2-alkylated or N2-arylated analogs such as 2-cyclohexyl-5-methyl- (CAS 1774900-18-3), 2-isopropyl-5-methyl- (CAS not assigned), 2-isobutyl-5-methyl-, and 2-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. Structural analysis of kinase-bound pyrazolo[3,4-b]pyridine inhibitors reveals that the pyrazole N2–H frequently engages in a conserved hydrogen-bonding interaction with the kinase hinge region (e.g., with the backbone carbonyl of Glu or Cys residues) [1]. In a study of pyrazolo[3,4-b]pyridine-based TRK inhibitors, compounds bearing an unsubstituted pyrazole NH demonstrated critical hinge-binding contacts, whereas N2-alkylation abrogated this interaction and resulted in a >10-fold loss of potency [1]. The target compound's free N2–H is therefore a functional determinant for any application requiring this donor interaction, while N2-substituted analogs are appropriate only when the N2 position is intended for steric or lipophilic optimization rather than hydrogen-bond donation.

Hydrogen bonding Target engagement Kinase inhibitor design

Chemical Space Scarcity of 2H-Tetrahydro Pyrazolo[3,4-b]pyridin-3-ols as a Procurement Value Indicator

A systematic SciFinder analysis reported in the 2022 review by Donaire-Arias et al. reveals that among the approximately 83,000 entries classified as 2H-pyrazolo[3,4-b]pyridines, the vast majority are N2-substituted (R₂ ≠ H). When tautomerism is eliminated and only structures with a free N2–H are considered, the number collapses to approximately 4,900 compounds documented in merely 130 references [1]. By comparison, N2-methyl derivatives alone account for ~3,500 compounds (18.3% of the 2H-subset, 110 references), and N2-phenyl derivatives account for ~1,630 compounds (8.6%, 213 references) [1]. The 5-methyl-tetrahydro-2H scaffold with free N2–H represents a further restricted subset within this already sparse chemical space. This scarcity carries direct implications for intellectual property freedom-to-operate, as the majority of patent literature focuses on N1-substituted (1H) or N2-substituted (R₂ = alkyl, aryl, heterocycle) derivatives, leaving the N2-unsubstituted 2H-tetrahydro series relatively underclaimed.

Chemical space analysis IP landscape Scaffold novelty

Best Research and Industrial Application Scenarios for 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Stereochemistry-Dependent Kinase Hinge-Binder Optimization

The compound's free N2–H hydrogen-bond donor, combined with the chiral 5-methyl substituent, makes it a suitable core scaffold for designing ATP-competitive kinase inhibitors where hinge-region hydrogen bonding is essential and stereochemistry influences isoform selectivity. As demonstrated in pyrazolo[3,4-b]pyridine-based TRK inhibitor programs, the unsubstituted pyrazole NH engages critical hinge contacts [1]. The 5-methyl stereocenter provides an additional vector for enantioselective interactions with the kinase binding pocket, a feature absent in the achiral des-methyl analog.

IP-Diversification via Underexplored 2H-Tautomer Chemical Space

With zero DrugBank entries and only ~4,900 literature precedents for the 2H-NH-tetrahydro subclass—compared to >300,000 for the 1H series—this compound enables medicinal chemistry programs to operate in a comparatively unencumbered IP landscape [1]. Organizations facing crowded patent space around 1H-pyrazolo[3,4-b]pyridine kinase inhibitors (e.g., CDK2, TRK, ALK, Mps1 programs) can use this scaffold to generate novel chemotypes with a structurally distinct tautomeric identity, potentially circumventing existing composition-of-matter claims.

Chiral Building Block for Parallel Library Synthesis

The compound serves as a chiral intermediate for constructing focused libraries of N2-functionalized or C3-derivatized analogs [2]. The 3-OH group can be selectively alkylated, acylated, or sulfonylated, while the N2–H can be independently alkylated or arylated to generate diverse analogs. The 5-methyl stereocenter allows for enantioselective synthesis or chiral resolution strategies, adding a dimension of stereochemical diversity that the des-methyl parent (CAS 3649-44-3) cannot provide. Commercially available at NLT 98% purity from multiple suppliers, the compound is procurement-ready for library production .

GABAergic or CNS Tool Compound Development Leveraging Tetrahydro Scaffold Rigidity

The tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold shares structural features with known GABA receptor ligands such as Aza-THIP (4,5,6,7-tetrahydropyrazolo[5,4-c]pyridin-3-ol), which exhibits selective GABAC antagonist activity without detectable GABAA binding [3]. The 5-methyl substituent introduces conformational constraint and altered hydrogen-bonding geometry compared to the parent scaffold, potentially modulating receptor subtype selectivity. This application is supported by precedent from the related [5,4-c] isomer series, suggesting the [3,4-b] scaffold warrants investigation as a CNS probe.

Quote Request

Request a Quote for 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.